molecular formula C7H10F2O2 B2970262 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester CAS No. 1936641-34-7

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester

Cat. No.: B2970262
CAS No.: 1936641-34-7
M. Wt: 164.152
InChI Key: JNCBEOKKHOJGGO-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester (CAS 60758-43-2) is a fluorinated organic compound with the molecular formula C₆H₈F₂O₂. Its structure features a butenoic acid backbone substituted with two fluorine atoms at the second carbon and a methyl group at the third carbon, terminated by an ethyl ester functional group. The compound’s SMILES notation is O=C(OCC)C(F)(F)C=C, and its InChIKey is OVWQFUKZGPMXAF-UHFFFAOYSA-N .

Fluorinated esters like this are critical intermediates in pharmaceutical and agrochemical synthesis due to fluorine’s ability to enhance metabolic stability and modulate lipophilicity.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-methylbut-3-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c1-4-11-6(10)7(8,9)5(2)3/h2,4H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCBEOKKHOJGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=C)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester typically involves the reaction of 2,2-Difluoro-3-methyl-but-3-enoic acid with ethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using distillation or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable compound in various chemical and biological processes .

Comparison with Similar Compounds

Fluorination Patterns

  • 2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester vs. This contrasts with the target compound’s aliphatic difluoro-methyl structure, resulting in differences in reactivity (e.g., slower hydrolysis due to stronger inductive effects in trifluoro derivatives) .
  • 3,3-Difluoro-2-hydroxybutanoic Acid Ethyl Ester (CAS 165544-31-0): The addition of a hydroxyl group at the second carbon introduces hydrogen-bonding capability, enhancing polarity and aqueous solubility compared to the non-hydroxylated target compound .

Substituent Position and Steric Effects

  • The target compound’s aliphatic chain lacks such steric hindrance, favoring reactions requiring planar transition states .
  • Ethyl (2E)-3-(4-fluorophenyl)but-2-enoate: The double bond at position 2 (vs. position 3 in the target compound) modifies conjugation patterns, affecting UV absorption and reactivity in cycloaddition reactions .

Functional Group Variations

Compound Name Key Functional Groups Molecular Formula Fluorine Content Key Applications
This compound Difluoro, methyl, ethyl ester C₆H₈F₂O₂ 2 F atoms Pharmaceutical intermediates
3,3,4,4,4-Pentafluoro-2-hydroxybutyric acid ethyl ester Pentafluoro, hydroxyl, ethyl ester C₆H₇F₅O₃ 5 F atoms High-stability agrochemical precursors
Ethyl 2-oxo-2-[3-(trifluoromethyl)phenyl]acetate Trifluoromethyl, ketone, ethyl ester C₁₁H₉F₃O₃ 3 F atoms Organic synthesis reagents
Citronellyl tiglate (2-Butenoic acid, 2-methyl-) Long-chain branched ester C₁₅H₂₆O₂ None Fragrance industry

Key Observations:

Fluorine Content: Increased fluorination (e.g., pentafluoro derivatives) enhances thermal and oxidative stability but may reduce solubility in non-polar solvents .

Ester Group Variations : Longer alkyl chains (e.g., citronellyl tiglate) increase hydrophobicity, making them suitable for lipid-based applications, whereas ethyl esters are more reactive in hydrolysis .

Biological Activity

2,2-Difluoro-3-methyl-but-3-enoic acid ethyl ester (CAS No. 1936641-34-7) is an organic compound characterized by its unique structural features, including a double bond and the presence of two fluorine atoms. Its molecular formula is C₇H₉F₂O₂, with a molecular weight of approximately 164.15 g/mol. The incorporation of fluorine into its structure imparts distinctive chemical properties that may influence its biological activities.

Structural Characteristics

The compound belongs to the class of unsaturated fatty acids, which are known for their reactivity and potential biological implications. The specific substitution pattern of fluorine atoms can enhance lipophilicity and alter interaction mechanisms with biological targets.

Biological Activity Overview

Research into the biological activity of this compound indicates several potential areas of interest:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties due to its structural characteristics, which can disrupt cellular membranes or interfere with metabolic pathways in microorganisms.
  • Antioxidant Properties : The compound's ability to scavenge free radicals has been hypothesized, although comprehensive studies are needed to quantify this activity.
  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, particularly in metabolic pathways involving fatty acid metabolism and signaling. The fluorinated structure may enhance binding affinity to specific enzymes.

Synthesis Methods

Various synthesis methods for this compound have been reported, which can influence its purity and yield. Common methods include:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine into the carbon backbone.
  • Esterification Processes : Combining difluoroacids with alcohols under acidic conditions to form esters.

Comparative Analysis with Related Compounds

Understanding the biological activity of this compound requires comparison with structurally related compounds:

Compound NameMolecular FormulaUnique Features
3-Methylbutenoic acid ethyl esterC₇H₁₄O₂Lacks fluorine; more hydrophobic
Ethyl 4-fluoroacrylateC₆H₇F O₂Contains a different fluorine substitution
Ethyl crotonateC₇H₁₄O₂No fluorine; common in organic synthesis
Ethyl 2-chloroacrylateC₇H₈ClO₂Chlorine instead of fluorine

The unique features of this compound make it a candidate for further investigation in various biological contexts.

Case Studies and Research Findings

Recent studies have focused on the synthesis and potential applications of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects against various bacterial strains, suggesting that the compound could inhibit growth at specific concentrations.
  • Cell Viability Assays : Research involving cell lines demonstrated that varying concentrations of the compound affected cell viability, indicating a dose-dependent response that warrants further exploration.
  • Inhibition of Enzymatic Activity : Investigations into enzyme inhibition revealed that the compound could potentially inhibit key metabolic enzymes, impacting pathways relevant to fatty acid metabolism.

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